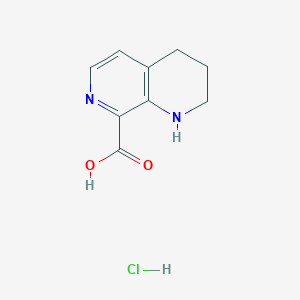

1,2,3,4-Tetrahydro-1,7-naphthyridine-8-carboxylic acid;hydrochloride

Description

1,2,3,4-Tetrahydro-1,7-naphthyridine-8-carboxylic acid hydrochloride is a heterocyclic compound featuring a partially saturated naphthyridine core, a carboxylic acid group at position 8, and a hydrochloride salt. Naphthyridines, bicyclic systems with two nitrogen atoms, are pharmacologically significant due to their ability to interact with biological targets such as enzymes and receptors. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

1,2,3,4-tetrahydro-1,7-naphthyridine-8-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c12-9(13)8-7-6(3-5-11-8)2-1-4-10-7;/h3,5,10H,1-2,4H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWUSJXXHXUUODP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=NC=C2)C(=O)O)NC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-1,7-naphthyridine-8-carboxylic acid;hydrochloride can be achieved through various synthetic routes. One common method involves the aza-Diels-Alder reaction (Povarov reaction), which is activated by a Lewis acid. This reaction can produce 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives through regio- and stereoselective pathways .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-1,7-naphthyridine-8-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine ring.

Substitution: Substitution reactions can occur at different positions on the ring, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of naphthyridine oxides, while reduction can yield reduced naphthyridine derivatives.

Scientific Research Applications

Kinase Inhibition

THN-8-COOH;HCl has been identified as a potential kinase inhibitor. Kinases are critical enzymes involved in signaling pathways that regulate cell growth, proliferation, and differentiation. Inhibiting specific kinases can lead to therapeutic strategies for diseases such as cancer and inflammatory disorders. Notably, THN-8-COOH;HCl shows inhibitory activity against:

- FLT3 : A receptor tyrosine kinase associated with acute myeloid leukemia (AML) .

This inhibition may provide a basis for developing targeted cancer therapies.

Antibacterial Activity

Research has indicated that THN-8-COOH;HCl possesses significant antibacterial properties. It has been studied for its effectiveness against various bacterial strains, contributing to the search for new antibiotics amid rising antibiotic resistance .

Neuropharmacology

The compound's structure allows it to interact with neurotransmitter systems, making it a candidate for studies related to neurological disorders. Its potential effects on glutamate receptors have been explored in the context of modulating synaptic transmission and neuroprotection .

Case Study 1: Kinase Inhibition Profile

A study evaluated the kinase inhibition profile of THN-8-COOH;HCl against a panel of kinases. The results demonstrated that it effectively inhibited FLT3 with an IC50 value indicating potent activity. This finding supports further exploration into its use as an anti-leukemic agent .

Case Study 2: Antibacterial Efficacy

In another study focused on antibacterial efficacy, THN-8-COOH;HCl was tested against Gram-positive and Gram-negative bacteria. The results showed promising activity, particularly against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-1,7-naphthyridine-8-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological activity being studied. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their metabolic processes. In anticancer research, it may induce apoptosis in cancer cells through specific signaling pathways .

Comparison with Similar Compounds

Structural Isomerism and Core Modifications

The position of nitrogen atoms in the naphthyridine scaffold significantly influences properties:

Key Observations :

Functional Group Variations

Substituents dictate physicochemical and pharmacokinetic profiles:

Key Observations :

Pharmacokinetic and Pharmacodynamic Comparisons

In silico studies and experimental data highlight differences in ADMET properties:

Key Observations :

- Solubility : The target compound’s carboxylic acid and hydrochloride salt confer superior solubility (>10 mg/mL) compared to lipophilic derivatives like the chlorinated naphthyridine-carboxamide .

- Bioavailability : Polar functional groups (e.g., carboxylic acid) enhance bioavailability predictions, aligning with in silico models .

Biological Activity

1,2,3,4-Tetrahydro-1,7-naphthyridine-8-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

- IUPAC Name : 1,2,3,4-Tetrahydro-1,7-naphthyridine-8-carboxylic acid hydrochloride

- CAS Number : [Not specified in the sources]

- Molecular Formula : C9H10N2O2•HCl

- Molecular Weight : Approximately 198.65 g/mol

The compound exhibits various biological activities primarily through modulation of neurotransmitter systems and kinase pathways. It has been studied for its role as a negative allosteric modulator of metabotropic glutamate receptors (mGluRs), particularly mGlu2. This modulation can influence synaptic plasticity and neuroprotection.

Pharmacological Effects

- Neuroprotective Properties : Research indicates that tetrahydro-naphthyridine derivatives can protect neuronal cells from excitotoxicity by modulating glutamate signaling pathways, which is crucial in conditions like Alzheimer’s disease and other neurodegenerative disorders .

- Anti-Cancer Activity : The compound has shown potential as an anti-cancer agent by inhibiting Class I PI3-kinase enzymes involved in tumorigenesis. This inhibition can disrupt cancer cell proliferation and survival mechanisms .

- GABAergic Modulation : Some studies suggest that derivatives of this compound may act as allosteric modulators at GABA receptors, further expanding its therapeutic potential in anxiety and seizure disorders .

Case Studies

- Study on mGlu2 Modulation :

- Anti-Tumor Efficacy :

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.